molecular formula C15H13NO3S B2709786 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione CAS No. 109052-50-8

3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione

Cat. No. B2709786
CAS RN: 109052-50-8
M. Wt: 287.33
InChI Key: RTNXMDBFLGRUJT-UHFFFAOYSA-N
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Description

The compound “3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione” is a thiazolane derivative. Thiazolanes are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The “4-Phenoxyphenyl” part of the name suggests the presence of a phenyl group (a ring of six carbon atoms, akin to benzene) attached to the thiazolane ring via an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a thiazolane ring attached to a phenyl ring via an oxygen atom. The exact 3D structure and stereochemistry would depend on the specific substituents and their positions on the rings .


Chemical Reactions Analysis

Thiazolanes, like other heterocyclic compounds, can participate in a variety of chemical reactions. They can act as nucleophiles or electrophiles depending on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any substituents on the rings. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Biological Activities: Neurotoxic Potentials

The compound has been studied for its neurotoxic potentials . The newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was investigated on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Antiproliferative Activity: Apoptosis Inductive Effect

The compound has been studied for its antiproliferative activity . Compound 13l with excellent antiproliferative activity was selected for further studies on its apoptosis inductive effect on Z138 and Jeko-1 cells . After 24 h of treatment, dose-dependent apoptosis effects were observed in Z138 and Jeko-1 cells .

Antibacterial and Antifungal Activities

Pyrazolines and their derivatives, which include this compound, have been reported to have antibacterial and antifungal activities .

Antioxidant and Antitumor Activities

Pyrazolines and their derivatives, including this compound, have been reported to have antioxidant and antitumor activities .

Safety and Hazards

As with any chemical compound, handling “3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione” would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry, with many such compounds being investigated for their potential as pharmaceuticals. If “3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione” shows promising biological activity, it could be a candidate for further study .

Mechanism of Action

properties

IUPAC Name

1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15-10-20(18)11-16(15)12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNXMDBFLGRUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione

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